(2S,4R)-DS89002333

PRKACA inhibition Enantiomer comparison Biochemical assay

(2S,4R)-DS89002333 is a specific enantiomer of the potent, orally active PRKACA (cAMP-dependent protein kinase catalytic subunit alpha) inhibitor DS89002333. The parent compound, DS89002333, is characterized by its high enzymatic inhibitory activity, with a reported IC50 of 0.3 nM against PRKACA, and has demonstrated anti-tumor efficacy in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC) driven by the DNAJB1-PRKACA fusion oncogene.

Molecular Formula C22H20ClF2N3O3
Molecular Weight 447.9 g/mol
Cat. No. B15543442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-DS89002333
Molecular FormulaC22H20ClF2N3O3
Molecular Weight447.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20+/m1/s1
InChIKeyKALMTELCNYQBGB-MJWYBRSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S,4R)-DS89002333: A Stereochemically Defined Enantiomer of a PRKACA Inhibitor


(2S,4R)-DS89002333 is a specific enantiomer of the potent, orally active PRKACA (cAMP-dependent protein kinase catalytic subunit alpha) inhibitor DS89002333 [1]. The parent compound, DS89002333, is characterized by its high enzymatic inhibitory activity, with a reported IC50 of 0.3 nM against PRKACA, and has demonstrated anti-tumor efficacy in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC) driven by the DNAJB1-PRKACA fusion oncogene [1]. The (2S,4R)-enantiomer is defined by its precise stereochemistry at the 2 and 4 positions of the pyrrolidinyl moiety, which is critical for its biological function and distinguishes it from other isomers like (R)-DS89002333 .

Why Generic PRKACA Inhibitor Substitution is Inappropriate for (2S,4R)-DS89002333


Substituting (2S,4R)-DS89002333 with other PRKACA inhibitors, including its own enantiomer (R)-DS89002333, is scientifically inadvisable. Stereochemistry is a primary determinant of a molecule's interaction with its biological target, and enantiomers often exhibit profoundly different pharmacological properties, including potency, selectivity, and metabolic stability [1]. While both (2S,4R)-DS89002333 and (R)-DS89002333 are described as PRKACA inhibitors, their distinct three-dimensional arrangements can lead to different binding affinities, off-target effects, and in vivo behaviors. Furthermore, using a compound like BLU2864, despite having a similar reported IC50 (0.3 nM) , is not a valid substitute without direct, head-to-head comparative data in the same experimental systems, as differences in chemical structure can impact oral bioavailability, tissue distribution, and target engagement in disease-specific models [1].

Quantitative Evidence for (2S,4R)-DS89002333: A Comparative Analysis for Scientific Selection


Comparative Enzymatic Potency of DS89002333 Enantiomers Against PRKACA

Both the (2S,4R) and (R) enantiomers of DS89002333 are reported to function as orally active PRKACA inhibitors with an IC50 of 0.3 nM in biochemical assays [1]. While this suggests equivalent in vitro potency, it is a class-level inference that does not guarantee identical behavior in more complex cellular or in vivo settings. A direct head-to-head comparison of the two enantiomers' activities in a functional cellular assay is not publicly available, which is a critical data gap for precise selection [1].

PRKACA inhibition Enantiomer comparison Biochemical assay

Utility as a Stereochemical Control in PRKACA-Mediated Cellular Assays

The primary differentiated application for (2S,4R)-DS89002333, as indicated by vendor guidance, is its use as a stereochemical negative control in experiments designed to confirm on-target PRKACA-mediated effects of DS89002333 . This application is based on its structural similarity to the active parent compound, making it suitable for controlling for non-specific effects. The assumption is that the (2S,4R) enantiomer may be less active or inactive in a cellular context compared to the parent, but this is a supporting evidence point that requires independent verification.

Negative control Stereochemistry Cellular assay validation

In Vivo Anti-Tumor Efficacy in a Disease-Relevant Model for the Parent Compound

The parent compound, DS89002333, has demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC expressing the DNAJB1-PRKACA fusion gene [1]. This evidence is crucial as it validates the therapeutic potential of the chemical scaffold in a highly relevant disease context. While this data is not directly for (2S,4R)-DS89002333, it is a strong class-level inference that the (2S,4R)-enantiomer's activity is worth investigating in similar models. It starkly differentiates this chemotype from other PRKACA inhibitors like BLU2864, which has not been reported in this specific FL-HCC PDX model.

Fibrolamellar hepatocellular carcinoma Patient-derived xenograft In vivo efficacy

Optimal Application Scenarios for (2S,4R)-DS89002333 in Preclinical Research


Validation of On-Target PRKACA Inhibition in Cellular Assays

Procure (2S,4R)-DS89002333 for use as a stereochemical negative control in parallel with DS89002333. This approach is essential for confirming that observed cellular effects (e.g., inhibition of CREB phosphorylation) are specifically due to PRKACA engagement by the active enantiomer and not a result of non-specific compound interactions .

Comparative Pharmacological Profiling of PRKACA Inhibitors

Employ (2S,4R)-DS89002333 in head-to-head studies with other PRKACA inhibitors, such as BLU2864 or (R)-DS89002333, to evaluate differential effects on cell viability, target engagement, or downstream signaling in cancer cell lines. This is particularly relevant given the reported IC50 equivalence but potential for stereospecific differences in a cellular context [1].

In Vivo Target Engagement and Efficacy Studies in FL-HCC Models

While direct in vivo data for (2S,4R)-DS89002333 is limited, its use as a control compound in parallel with DS89002333 in FL-HCC patient-derived xenograft (PDX) studies is scientifically warranted. This application leverages the strong validation of the parent compound in this disease model [2] and the critical need for appropriate stereochemical controls in preclinical oncology research.

Studies Investigating Stereochemistry-Activity Relationships

Utilize (2S,4R)-DS89002333 as a key tool compound to investigate the impact of stereochemistry on the pharmacokinetic and pharmacodynamic properties of this chemotype. Comparing its in vivo behavior to that of (R)-DS89002333 can provide valuable insights for medicinal chemistry efforts aimed at optimizing PRKACA inhibitors [1].

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